molecular formula C14H16N3.CH3O4S<br>C15H19N3O4S B1242402 Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate CAS No. 68259-00-7

Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate

Cat. No.: B1242402
CAS No.: 68259-00-7
M. Wt: 337.4 g/mol
InChI Key: LLLILZLFKGJCCV-UHFFFAOYSA-M
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Preparation Methods

The synthesis of Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate involves several steps. One common method includes the reaction of 1-methyl-4-pyridylhydrazine with methyl phenyl ketone under acidic conditions to form the hydrazone intermediate. This intermediate is then treated with methyl sulfate to yield the final product . The reaction conditions typically involve the use of solvents such as acetonitrile and water, with phosphoric acid as a catalyst .

Chemical Reactions Analysis

Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate involves its interaction with various molecular targets. It can bind to nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function . The compound can also participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate is unique compared to other similar compounds due to its specific hydrazone and pyridinium functional groups. Similar compounds include:

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and applications.

Properties

CAS No.

68259-00-7

Molecular Formula

C14H16N3.CH3O4S
C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate

InChI

InChI=1S/C14H16N3.CH4O4S/c1-16-10-8-13(9-11-16)12-15-17(2)14-6-4-3-5-7-14;1-5-6(2,3)4/h3-12H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

LLLILZLFKGJCCV-UHFFFAOYSA-M

SMILES

C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-]

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=N/N(C)C2=CC=CC=C2.COS(=O)(=O)[O-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-]

Synonyms

maxilon yellow 4GL
MY 4GL compound

Origin of Product

United States

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